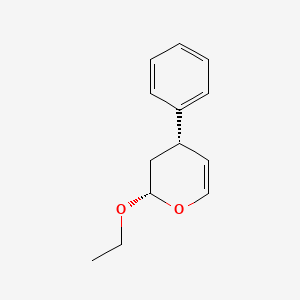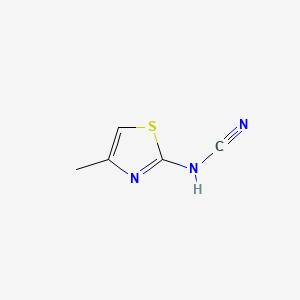
2-(3-Methyl-2,5-dioxopiperazin-1-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperazineacetamide,5-methyl-3,6-dioxo-(9CI) is a chemical compound with a piperazine scaffold.
Análisis De Reacciones Químicas
2-Piperazineacetamide,5-methyl-3,6-dioxo-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Piperazineacetamide,5-methyl-3,6-dioxo-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It can be used in the study of biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: It can be used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 2-Piperazineacetamide,5-methyl-3,6-dioxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
2-Piperazineacetamide,5-methyl-3,6-dioxo-(9CI) can be compared with other similar compounds, such as:
5-Benzyl-3,6-dioxo-2-piperazineacetic acid: This compound also has a piperazine scaffold and is used in constructing biologically active molecules.
2-Piperazineacetamide,5-methyl-3,6-dioxo-,(2S,5S)-(9CI): This is a stereoisomer of the compound and has similar applications.
Propiedades
Número CAS |
397847-83-5 |
|---|---|
Fórmula molecular |
C7H11N3O3 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
2-(3-methyl-2,5-dioxopiperazin-1-yl)acetamide |
InChI |
InChI=1S/C7H11N3O3/c1-4-7(13)10(2-5(8)11)3-6(12)9-4/h4H,2-3H2,1H3,(H2,8,11)(H,9,12) |
Clave InChI |
BQJGXHINDPNZJT-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(CC(=O)N1)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


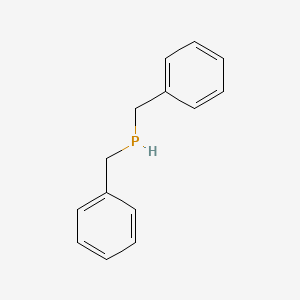

![[(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate](/img/structure/B13814458.png)
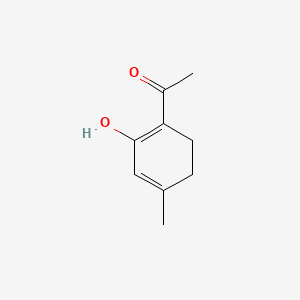


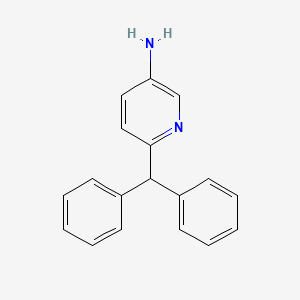

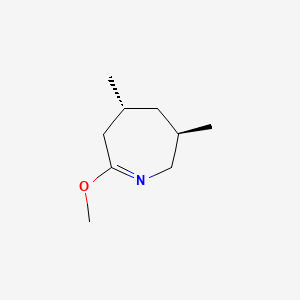
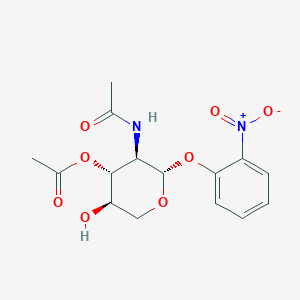
![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13814508.png)
![N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide](/img/structure/B13814513.png)
